molecular formula C10H10Br2O3 B015191 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid CAS No. 77820-32-7

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid

Cat. No. B015191
CAS RN: 77820-32-7
M. Wt: 337.99 g/mol
InChI Key: MWJORQFVICKTJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid often involves complex reactions. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form corresponding indanones, which are susceptible to auto-oxidation in the presence of air, leading to a mixture of various compounds (Brown, Denman, & O'donnell, 1971). This indicates the complexity and the reactive nature of similar molecular structures during synthesis processes.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is characterized by intricate intra- and intermolecular interactions. For example, structural investigations reveal significant stabilization through intramolecular N-H⋯O and O-H⋯O interactions along with intermolecular interactions, highlighting the complexity of their molecular geometry (Venkatesan et al., 2016).

Chemical Reactions and Properties

Compounds with similar structures exhibit diverse chemical reactions. The regioselective bromination of 4-methoxyphenylacetic acid, leading to products with electron-withdrawing and donating properties, showcases the reactivity and the influence of substituents on the chemical behavior of such compounds (Guzei, Gunderson, & Hill, 2010).

Physical Properties Analysis

The physical properties, including crystalline structure and thermal stability, of related compounds, are crucial for understanding their behavior under different conditions. For instance, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative intended to improve chemical stability and liposolubility, highlights the importance of structural modifications on the physical properties (Chen et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, are key to understanding the potential applications of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid and its derivatives. For example, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from related compounds demonstrates the potential for creating new molecules with specific properties through targeted chemical reactions (Tan Bin, 2011).

Scientific Research Applications

  • Organic Synthesis and Catalysis : This compound is noted for its potential applications in organic synthesis and catalysis, as highlighted in a study by Fun, Hemamalini, Nithinchandra, and Kalluraya (2011) from the publication "Acta Crystallographica Section E: Structure Reports Online" (Fun et al., 2011).

  • Antibacterial and Mutagenic Properties : It has been reported to be active against Staphylococcus aureus and possesses bactericidal and mutagenic effects on Triticum aestivum. This was explored in a study by Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, and Stănescu (2013) in the "Turkish Journal of Biology" (Jităreanu et al., 2013).

  • Chemopreventive Potential : The compound has demonstrated promising biological effects, such as chemoprevention in colon and tongue cancers in rats, as investigated by Curini, Epifano, Genovese, Marcotullio, and Menghini (2006) in "Anti-cancer agents in medicinal chemistry" (Curini et al., 2006).

  • Nickel Trace Determination : A highly sensitive and selective spectrophotometric method using this compound for determining trace amounts of nickel in various materials was described by Izquierdo and Carrasco (1984) in "Analyst" (Izquierdo & Carrasco, 1984).

  • Conversion into Various Compounds : It undergoes acid-catalysed ring closure to 2-phenyl-1-indanone, susceptible to auto-oxidation and convertible into various compounds, as studied by Brown, Denman, and O'donnell (1971) in "Journal of The Chemical Society C: Organic" (Brown et al., 1971).

  • Antioxidant, Anti-inflammatory, and Antiulcer Activity : The synthesized compounds, including this acid, exhibit significant antioxidant, anti-inflammatory, and antiulcer activity, as found by Subudhi and Sahoo (2011) in "Chemical & pharmaceutical bulletin" (Subudhi & Sahoo, 2011).

  • Formation of Other Chemicals : A study on the elimination reaction of α-dibromo-3-(3′-nitrophenyl) propanoic acid under weak basic conditions to produce different chemicals was conducted by Chu Wen-yi (2011) in "Chemistry World" (Chu Wen-yi, 2011).

Future Directions

As “2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid” is provided to early discovery researchers, it may play a role in the development of new chemical reactions, synthetic methods, or biological studies2. However, the specific future directions of this compound are not detailed in the retrieved sources.


Please note that this analysis is based on the information available from the retrieved sources and may not be exhaustive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

2,3-dibromo-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJORQFVICKTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333177
Record name 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid

CAS RN

77820-32-7
Record name 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A JITĂREANU, C Ifrim, AM Zbancioc… - Romanian …, 2019 - researchgate.net
The phytotoxicity of eight dibrominated cinnamic acid derivatives on Phaseolus vulgaris was evaluated. Plant bioassays are usually used for ecotoxicity assessment and in the …
Number of citations: 1 www.researchgate.net
T Takagi - nagaokaut.repo.nii.ac.jp
The [3] dendralene derivative with phenyl substituent at the C1 position (1-phenyl [3] dendralene) is expected to exhibit a unique polymerization behavior from that of 2-phenyl [3] …
Number of citations: 0 nagaokaut.repo.nii.ac.jp
L Bagnoli, C Scarponi, L Testaferri, M Tiecco - Tetrahedron: Asymmetry, 2009 - Elsevier
The reaction of vinyl selenones with di-(−)-bornyl malonate and sodium hydride occurred with low diastereoselectivity and afforded a mixture of two diastereomeric cyclopropane …
C Kuang, Q Yang, H Senboku, M Tokuda - Tetrahedron, 2005 - Elsevier
(Z)-1-Bromo-1-alkenes were stereoselectively prepared in high yields in a short reaction time by microwave irradiation of the corresponding anti-2,3-dibromoalkanoic acids in a Et 3 N/…

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